![molecular formula C21H20N2O2S B2525117 2-(4-ethoxyphenyl)-9-methyl-4-(methylthio)-5H-chromeno[2,3-d]pyrimidine CAS No. 866896-78-8](/img/structure/B2525117.png)

2-(4-ethoxyphenyl)-9-methyl-4-(methylthio)-5H-chromeno[2,3-d]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

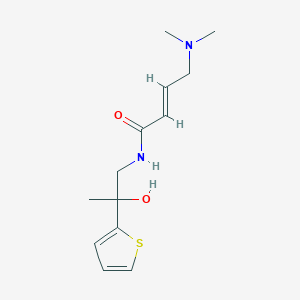

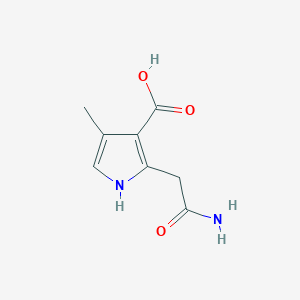

The compound "2-(4-ethoxyphenyl)-9-methyl-4-(methylthio)-5H-chromeno[2,3-d]pyrimidine" is a heterocyclic molecule that appears to be related to various research efforts in the development of compounds with potential biological activities. The chromeno[2,3-d]pyrimidine scaffold is a common feature in molecules investigated for their pharmacological properties, including antiviral, antitumor, and antimicrobial activities . The presence of a methylthio substituent and an ethoxyphenyl group may influence the compound's interaction with biological targets, potentially enhancing its activity or specificity.

Synthesis Analysis

The synthesis of chromeno[2,3-d]pyrimidine derivatives often involves cyclization reactions and subsequent functional group transformations. For example, the synthesis of related compounds has been achieved through the interaction of intermediates with various reagents, leading to the formation of triazine and triazepine derivatives . Additionally, the synthesis of 5-phenyl-1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-dithiones from 2-amino-4-phenyl-4H-chromene-3-carbonitrile has been reported, showcasing the versatility of chromene intermediates in constructing the chromeno[2,3-d]pyrimidine core .

Molecular Structure Analysis

The molecular structure of chromeno[2,3-d]pyrimidine derivatives is characterized by a fused ring system that can adopt a near-planar conformation, as observed in the crystal structure analysis of a related compound, 2-methylthio-3-cyano-7-(4-methoxyphenyl)-pyrazolo[1,5-a]pyrimidine . This planarity is thought to contribute to the molecule's ability to interact with biological targets, and the substituents on the core structure can modulate its electronic and steric properties, potentially affecting its biological activity.

Chemical Reactions Analysis

Chromeno[2,3-d]pyrimidine derivatives can undergo various chemical reactions, including aminolysis, alkylation, and reactions with nucleophiles. For instance, the aminolysis of substituted methoxy- and methylthio-pyrimidines has been used to prepare aminopyrimidines . The reactivity of the active methylene group in related structures, such as 2-ethoxycarbonylmethyl-7-methyl-1,3,4-thiadiazolo[3,2-a]pyrimidin-5(5H)-one, has been exploited to generate a range of derivatives through reactions with carbon disulfide, phenyl isothiocyanate, and alkyl halides .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromeno[2,3-d]pyrimidine derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating substituents can affect the compound's acidity, basicity, and absorption characteristics. For example, the ionization constants and ultraviolet spectra of pyrimidines with various substituents have been recorded to understand their electronic properties . The crystal structure analysis provides insights into the compound's solid-state conformation and intermolecular interactions, which are relevant for understanding its reactivity and potential as a drug candidate .

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

One study highlighted the synthesis of novel 4H-chromeno[2,3-d]pyrimidine derivatives through a series of reactions starting from 2-amino-4-phenyl-4H-chromene-3-carbonitrile. These compounds demonstrated significant antitubercular activity against Mycobacterium tuberculosis H37Rv and showed antibacterial activity against various strains including Staphylococcus Aureus and Escherichia coli, as well as antifungal activity against Aspergillus niger (Kamdar, Haveliwala, Mistry, & Patel, 2011).

Catalyst-Free Synthesis

Another study developed a catalyst-free, one-pot synthesis method for creating a new series of functionalized 5-aryl-2-oxo-/thioxo-2,3-dihydro-1H-benzo[6,7]chromeno[2,3-d]pyrimidine derivatives. This method emphasizes eco-friendly procedures with excellent yields, showcasing the versatility and potential pharmaceutical relevance of these compounds (Brahmachari & Nayek, 2017).

Antiviral Activity

A significant application in virology was discovered with the synthesis of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which displayed marked inhibition against retrovirus replication in cell culture, suggesting potential for HIV treatment applications. These findings underline the critical role of such derivatives in developing new antiretroviral drugs (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Novel Synthesis Methods

Research on novel synthesis methods for chromeno[2,3-d]pyrimidine derivatives has also been reported, providing insights into the diverse synthetic routes and the structural characterization of these compounds, which play a crucial role in their biological activity and potential pharmacological applications (Osyanin, Osipov, Pavlov, & Klimochkin, 2014).

Antimicrobial Properties

Further exploration into the antimicrobial properties of substituted chromeno[2,3-d]pyrimidinone derivatives highlighted their effectiveness against various bacterial and fungal strains. This research demonstrates the potential of these compounds in addressing antibiotic resistance and the need for new antimicrobial agents (Ghashang, Mansoor, & Aswin, 2013).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(4-ethoxyphenyl)-9-methyl-4-methylsulfanyl-5H-chromeno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2S/c1-4-24-16-10-8-14(9-11-16)19-22-20-17(21(23-19)26-3)12-15-7-5-6-13(2)18(15)25-20/h5-11H,4,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQPAOKZEZFFDQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC(=C4O3)C)C(=N2)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-ethoxyphenyl)-9-methyl-4-methylsulfanyl-5H-chromeno[2,3-d]pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole](/img/structure/B2525035.png)

![N-[4-(Aminomethyl)oxan-4-yl]-4-fluoronaphthalene-1-carboxamide;hydrochloride](/img/structure/B2525040.png)

![3-(5-Chloro-2-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2525052.png)

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2525055.png)